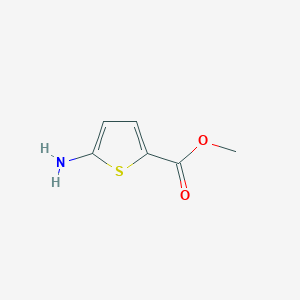

Methyl 5-aminothiophene-2-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Taurox SB wird durch eine Reihe chemischer Reaktionen synthetisiert, die Taurin und Beta-Alanin beinhalten. Die Verbindung wird mit homöopathischen Methoden hergestellt, um sicherzustellen, dass sie sicher und wirksam ist . Die industrielle Produktion von Taurox SB beinhaltet die Verwendung fortschrittlicher Techniken, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Taurox SB unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate von Carbobenzoxy-Beta-Alanyl-Taurin, die die immunmodulierenden Eigenschaften der Verbindung bewahren .

Analyse Chemischer Reaktionen

Taurox SB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of carbobenzoxy beta-alanyl-taurine, which retain the compound’s immune-modulating properties .

Wissenschaftliche Forschungsanwendungen

Taurox SB hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es verwendet, um die Auswirkungen der Immunmodulation auf verschiedene chemische Prozesse zu untersuchen. In der Biologie wird Taurox SB verwendet, um die Rolle von Zytokinen bei der Regulation der Immunantwort zu untersuchen . In der Medizin wird es eingesetzt, um die Müdigkeit bei Patienten mit chronischen Erkrankungen wie Krebs und chronischem Fatigue-Syndrom zu reduzieren . Zusätzlich wird Taurox SB in der Industrie eingesetzt, um die Gesundheit und Produktivität von Nutztieren durch die Modulation ihres Immunsystems zu verbessern .

Wirkmechanismus

Der Wirkmechanismus von Taurox SB beinhaltet die Modulation von Zytokinen, die Botenstoffe sind, die das Immunsystem kontrollieren . Durch die Regulierung der Wirkung von Zytokinen trägt Taurox SB dazu bei, eine optimale Immunantwort zu erreichen, die Ermüdung zu reduzieren und die allgemeine Gesundheit zu verbessern . Die Verbindung stimuliert das Immunsystem nicht direkt, sondern moduliert es, um eine ausgeglichene Reaktion zu gewährleisten .

Wirkmechanismus

The mechanism of action of Taurox SB involves the modulation of cytokines, which are messenger molecules that control the immune system . By regulating the actions of cytokines, Taurox SB helps to achieve an optimal immune response, reducing fatigue and improving overall health . The compound does not stimulate the immune system directly but rather modulates it to ensure a balanced response .

Vergleich Mit ähnlichen Verbindungen

Taurox SB ist einzigartig in seiner Fähigkeit, das Immunsystem zu modulieren, ohne eine Überstimulation oder Unterdrückung zu verursachen . Ähnliche Verbindungen umfassen andere Immunmodulatoren wie Thymosin Alpha-1 und Interferon-Alpha. Taurox SB zeichnet sich durch seine Sicherheit und Wirksamkeit bei der Reduzierung von Ermüdung ohne nennenswerte Nebenwirkungen aus .

Referenzen

Eigenschaften

IUPAC Name |

methyl 5-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQTUMGJWXJMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427942 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-58-1 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-2-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methyl 5-aminothiophene-2-carboxylate possesses a structure that makes it a versatile building block in organic synthesis. The presence of both an amine (-NH2) and a methyl ester (-COOCH3) group on the thiophene ring allows for various chemical transformations. The research highlights its use in phosphorylation reactions with phosphorus (III) tribromide. This leads to the formation of bicyclic systems like 1H-thieno[3,2-c][1,5,2]oxazaphosphinine and 1,2-dihydrothieno[2,3-b][1,4]azaphosphinine []. These novel heterocyclic compounds hold potential for various applications, though further research is needed to explore their properties and potential uses.

ANone: The research utilized a combination of analytical methods to confirm the structure of the synthesized compounds. These methods include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)